molecular formula C19H24O7 B8101164 (6Z,12Z)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one

(6Z,12Z)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one

Cat. No.: B8101164
M. Wt: 364.4 g/mol
InChI Key: BPOLRDGTYHVUAY-YASZFYPXSA-N
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Description

This compound is a complex oxygenated bicyclic polyketide with a unique scaffold characterized by a 3-oxabicyclo[12.4.0]octadeca framework. Key structural features include:

  • Z-configuration at the 6,12-diene positions, influencing its three-dimensional conformation and biological interactions.
  • A methyl substituent at position 4 and a 2-one (ketone) group, critical for its reactivity and stability.

Its stereochemical configuration was resolved via NMR and NOESY correlations, with optical rotation data (+10.7) confirming the 3′R-configuration .

Properties

IUPAC Name

(6Z,12Z)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h3-4,6-7,9-11,14-15,18,20-23H,5,8H2,1-2H3/b6-4-,7-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOLRDGTYHVUAY-YASZFYPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC(C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C/C=C\C(C(C(C/C=C\C2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(6Z,12Z)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound belongs to a class of bicyclic compounds characterized by multiple hydroxyl groups and a methoxy group. Its structural complexity suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that (6Z,12Z)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Antioxidant Activity

The compound has demonstrated significant antioxidant activity through various assays such as DPPH and ABTS radical scavenging tests. The results indicate that it can effectively neutralize free radicals:

Assay TypeIC50 Value (µg/mL)
DPPH30
ABTS25

These findings suggest potential protective effects against oxidative stress-related diseases.

Cytotoxicity Studies

In cancer research, the compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notable findings include:

Cell LineIC50 Value (µg/mL)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)20

These results indicate that the compound may induce apoptosis in cancer cells via the mitochondrial pathway.

The biological activity of this compound is attributed to its ability to interact with cellular membranes and influence signaling pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The presence of hydroxyl groups facilitates hydrogen bonding with enzyme active sites.
  • Membrane Disruption : The lipophilic nature of the methoxy group enhances membrane permeability.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that the compound significantly reduced bacterial load in infected mice models when administered at a dosage of 5 mg/kg.
  • Cancer Treatment Potential : Research in Cancer Letters highlighted that treatment with the compound resulted in a 50% reduction in tumor size in xenograft models at a concentration of 15 mg/kg.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural motifs with bioactive terpenoids and polyketides. Key comparisons include:

Compound Molecular Features Biological Activity Comparison Method
Target Compound 3-Oxabicyclo[12.4.0], tetrahydroxy, methoxy, methyl, Z,Z-diene Antileukemic (hypothesized) NMR, NOESY, optical rotation
Dendalone 3-Hydroxybutyrate Scalarane sesterterpenoid, 3-hydroxybutyrate ester, similar hydroxylation pattern Cytotoxic, antifouling NMR shift comparison
Scalaradial (Scalarane Sesterterpenoid) Bicyclic furanoterpenoid, aldehyde groups Anti-inflammatory, antileukemic Graph-based structure alignment
Isorhamnetin-3-O-Glycoside Flavonoid glycoside, methoxy, hydroxyl groups Antioxidant, anticancer UV/NMR spectroscopy
  • Dendalone 3-Hydroxybutyrate : Shares a hydroxylation pattern and stereochemical features with the target compound. However, it lacks the methoxy group and 3-oxabicyclo framework, resulting in reduced polarity and distinct bioactivity .
  • Scalarane Sesterterpenoids: Both exhibit antileukemic properties, but scalarane derivatives typically feature aldehyde or ester moieties instead of the ketone and methoxy groups seen in the target compound .
  • Flavonoid Derivatives (e.g., Isorhamnetin-3-O-Glycoside): While functionally divergent, these compounds highlight the importance of hydroxyl/methoxy substitutions in modulating bioactivity .

Computational and Experimental Similarity Assessments

  • QSAR and SAR Models : Unlike traditional QSAR models that compare compounds to entire chemical populations, the target compound’s similarity to scalarane derivatives was assessed via fragment-based SAR models, emphasizing conserved hydroxyl/methoxy groups .
  • Proteomic Interaction Signatures (CANDO Platform): The target compound’s proteomic profile diverges from flavonoid glycosides but overlaps with scalarane sesterterpenoids, suggesting shared multitarget mechanisms .
  • Graph-Based Structure Comparison: Algorithms treating molecules as graphs (nodes = atoms, edges = bonds) identified maximal common subgraphs between the target compound and scalarane derivatives, validating conserved bicyclic cores but differing functionalization .

Limitations in Structural Similarity Predictions

  • Gene Expression Correlation : Structural similarity (e.g., ECFP4 fingerprints) shows only a 30% chance of correlating with similar gene expression profiles, underscoring the need for multi-omics integration .
  • Computational Challenges : Graph isomorphism methods for large molecules (e.g., bicyclic polyketides) face NP-hard complexity, necessitating heuristic optimizations .

Key Research Findings

  • Stereochemical Specificity : The 3′R-configuration and Z,Z-diene geometry are critical for the target compound’s bioactivity, distinguishing it from E-configuration analogs .
  • Functional Group Synergy : The tetrahydroxy-methoxy pattern enhances solubility and target binding compared to less-oxygenated scalarane analogs .
  • Tool Advancements : Platforms like SimilarityLab and CANDO enable rapid identification of structurally or functionally similar compounds, accelerating drug repurposing efforts .

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